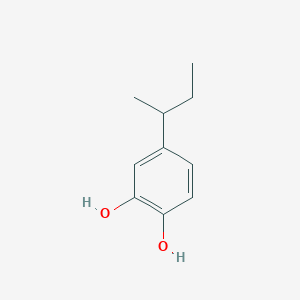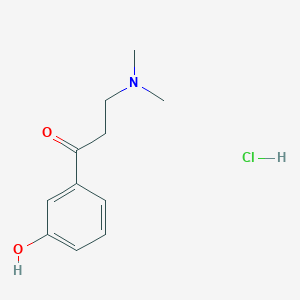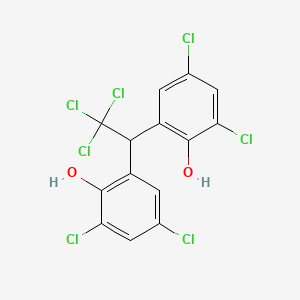![molecular formula C25H33NO6S B11997936 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)
2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal is a complex organic compound characterized by its unique structural components This compound features a butyl group, a methoxybenzyl group, a nitrophenyl group, and a sulfonylmethyl group, all attached to a hexanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.
Nitration: The intermediate undergoes nitration to introduce the nitro group at the desired position on the benzene ring.
Sulfonylation: The nitrated intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Aldehyde Formation: Finally, the butyl group is introduced, and the aldehyde functionality is formed through appropriate oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like halides or amines.
Major Products
Oxidation: 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanoic acid.
Reduction: 2-Butyl-2-({[2-(4-methoxybenzyl)-4-aminophenyl]sulfonyl}methyl)hexanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s structural features could be optimized to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including advanced materials and catalysts.
作用機序
The mechanism of action of 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Butyl-2-({[2-(4-methoxybenzyl)-4-aminophenyl]sulfonyl}methyl)hexanal: A reduced form of the compound with an amine group instead of a nitro group.
2-Butyl-2-({[2-(4-methoxybenzyl)-4-chlorophenyl]sulfonyl}methyl)hexanal: A derivative with a chlorine substituent.
Uniqueness
What sets 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C25H33NO6S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
2-butyl-2-[[2-[(4-methoxyphenyl)methyl]-4-nitrophenyl]sulfonylmethyl]hexanal |
InChI |
InChI=1S/C25H33NO6S/c1-4-6-14-25(18-27,15-7-5-2)19-33(30,31)24-13-10-22(26(28)29)17-21(24)16-20-8-11-23(32-3)12-9-20/h8-13,17-18H,4-7,14-16,19H2,1-3H3 |
InChIキー |
SYWBVIDFQNSQIA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CC2=CC=C(C=C2)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)


![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)

